molecular formula C26H35NO2 B580673 Androst-16-en-3-ol, 17-(3-pyridinyl)-, acetate (ester),(3beta,5alpha)- CAS No. 219843-76-2

Androst-16-en-3-ol, 17-(3-pyridinyl)-, acetate (ester),(3beta,5alpha)-

Cat. No. B580673
CAS RN: 219843-76-2
M. Wt: 393.571
InChI Key: HEZPFKLQXRMCLZ-MPSOBFSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-16-en-3-ol, 17-(3-pyridinyl)-, acetate (ester),(3beta,5alpha)- is a naturally-occurring steroid hormone, also known as 3β-hydroxy-5α-androst-16-en-17-yl acetate. It is an important androgenic hormone produced in the testes, ovaries and adrenal glands. It is involved in the regulation of reproductive functions, growth and development, and metabolism. In addition, it has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Scientific Research Applications

Efficient Synthesis of Androstane Derivatives

Research has demonstrated efficient synthetic pathways for androstane derivatives, highlighting their potential as prodrugs and intermediates for further chemical modifications. For example, Zhang and Qiu (2006) detailed a high-yield, four-step synthesis of 5alpha-androst-1-ene-3,17-dione from stanolone acetate, showcasing the chemical versatility of androstane skeletons for generating potentially bioactive molecules Steroids, 71(13-14), 1088-1090.

Novel Steroidal Derivatives Synthesis

Numazawa, Shelangouski, and Nakakoshi (2001) described the production of unique 16beta-(acetoxy)acetoxy derivatives by reacting 17-keto steroid enol acetates with lead (IV) acetate. This study illustrates the complex chemistry involved in manipulating steroidal structures to introduce new functional groups, potentially leading to compounds with unique biological activities Steroids, 66, 743-748.

Exploration of Steroid Dimerization

The work by Templeton, Majgier-Baranowska, and Marat (2000) on the metal reduction of Methyl Androst-4-ene-3,17-dion-19-oate leading to isomeric dimeric steroids highlights the interest in exploring steroidal dimers for potential biological effects. Such synthetic explorations expand the chemical space of steroids for further pharmacological evaluation Steroids, 65, 219-223.

Discovery of Naturally Occurring Androstane Analogs

McGregor and Erickson (2003) identified 5alpha-androst-1-ene-3beta,17beta-diol in pig fat, a compound previously known only as a synthetic nutritional supplement. This discovery underscores the significance of androstane derivatives in natural products and their potential implications for health and disease Journal of Natural Products, 66(9), 1147-1148.

properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-5,8,14,16,19-21,23-24H,6-7,9-13,15H2,1-3H3/t19-,20-,21-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZPFKLQXRMCLZ-MPSOBFSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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